Herbacetin 3,8-diglucoside

Description

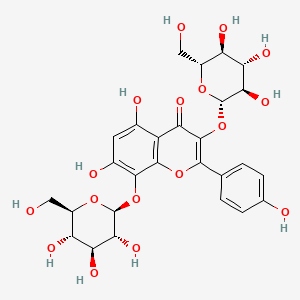

Herbacetin-3,8-diglucopyranoside (CAS: 99224-12-1) is a flavonoid glycoside with the molecular formula C₂₇H₃₀O₁₇ and a molecular weight of 626.5169 g/mol. It is characterized by two β-D-glucopyranosyl groups attached to the herbacetin aglycone at positions 3 and 8, as indicated by its IUPAC name: 3,8-bis(β-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one . This compound is primarily sourced from natural products and is utilized as a high-purity analytical standard (98%) in research, pharmacology, and quality control .

Jiangsu Yongjian Pharmaceutical Technology, a leader in natural product research, has isolated this compound during their extensive studies on traditional Chinese medicinal plants, highlighting its significance in phytochemical analysis and drug development . ChromaDex and Pusi Tang Reagent Mall also list it as a reference material, underscoring its global accessibility for scientific applications .

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3,8-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O17/c28-6-12-15(33)18(36)20(38)26(40-12)43-23-11(32)5-10(31)14-17(35)25(22(42-24(14)23)8-1-3-9(30)4-2-8)44-27-21(39)19(37)16(34)13(7-29)41-27/h1-5,12-13,15-16,18-21,26-34,36-39H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOKZQAQPBUNRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99224-12-1 | |

| Record name | Herbacetin 3,8-diglucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Source Material and Plant Processing

The primary source of HERBACETIN-3,8-DIGLUCOPYRANOSIDE is Rhodiola species, particularly the rhizome and root parts. The preparation process begins with careful harvesting and processing of the plant material:

- Harvesting and Separation: Plants are harvested and separated into different parts (herb, rhizome, root).

- Cutting: Plant parts are cut into segments typically 2–6 cm long and up to 1 cm thick.

- Drying: Drying is conducted at controlled temperatures (commonly 45 °C) for about 5–6 days to reduce moisture while preserving flavonoid content.

- Grinding: The dried plant material is ground to a powder with particle sizes ranging from 0.15 to 0.8 mm to optimize extraction efficiency.

Extraction Procedures

Extraction of HERBACETIN-3,8-DIGLUCOPYRANOSIDE typically employs hydroalcoholic solvents, with ethanol-water mixtures being preferred due to their efficacy in flavonoid extraction and compound stability.

- Solvent Composition: 70% ethanol (EtOH) in water is the standard solvent, balancing polarity to extract flavonoid glycosides effectively.

- Drug-to-Solvent Ratio: A ratio of 1:5 (weight/volume) is used, e.g., 5 g of powdered plant material with 25 mL of solvent.

- Maceration: The mixture is macerated at room temperature for 5 days with intermittent shaking (2 hours at start and 30 minutes at end) to enhance extraction yield.

- Centrifugation: After maceration, the extract is centrifuged to separate the liquid extract from solid residues.

Isolation and Purification

Following extraction, HERBACETIN-3,8-DIGLUCOPYRANOSIDE is isolated and purified using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC):

- HPLC Setup: A Waters HPLC system with a Kinetex XB-C18 column (5 µm, 250 × 4.6 mm) is employed.

- Mobile Phase: A gradient elution using water (A) and acetonitrile (B) is applied, starting from 83% A/17% B to 50% A/50% B over 16 minutes.

- Detection: UV detection at wavelengths characteristic of flavonoids (274, 328, 380 nm) identifies peaks corresponding to HERBACETIN-3,8-DIGLUCOPYRANOSIDE.

- Fraction Collection: The compound is collected from the HPLC effluent during its retention time (~12–13 minutes).

- Purity Confirmation: Collected fractions are re-analyzed by HPLC to confirm purity, and Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm chemical identity.

Influence of Preparation Variables

Several factors influence the yield and quality of HERBACETIN-3,8-DIGLUCOPYRANOSIDE during preparation:

| Variable | Conditions Tested | Observations |

|---|---|---|

| Plant Part Used | Herb, Rhizome, Root | Rhizome and root contain higher concentrations of the compound compared to herb. |

| Drying Temperature | 45 °C vs. 65 °C | Higher drying temperature (65 °C) may reduce flavonoid content; 45 °C preferred for stability. |

| Drying Duration | 10 days (fine-cut) vs. 30 days (coarse-cut) | Longer drying with larger cuts preserves compound better; fine cuts dry faster but may degrade flavonoids. |

| Particle Size Before Extraction | 0.15–0.8 mm | Smaller particle size improves extraction efficiency but requires balance to avoid degradation. |

Analytical Data Supporting Preparation

Mass spectrometry and phytochemical profiling confirm the presence and purity of HERBACETIN-3,8-DIGLUCOPYRANOSIDE:

Summary of Preparation Workflow

| Step | Description | Key Parameters |

|---|---|---|

| Plant Processing | Harvest, cut, dry (45 °C), grind to 0.15–0.8 mm powder | Drying: 5–6 days, particle size: 0.15–0.8 mm |

| Extraction | Maceration with 70% ethanol, 1:5 ratio, 5 days at RT | Shaking: 2 h start, 30 min end |

| Centrifugation | Separate extract from solids | Standard centrifugation conditions |

| HPLC Isolation | Gradient elution on C18 column, UV detection at 274/328/380 nm | Mobile phase: water/acetonitrile gradient |

| Purification | Collect fractions, confirm purity by HPLC and NMR | Multiple injections pooled |

Research Findings and Notes

- HERBACETIN-3,8-DIGLUCOPYRANOSIDE is stable under moderate drying temperatures and prolonged maceration extraction.

- The use of 70% ethanol strikes a balance between polarity and compound stability, maximizing extraction yield.

- Chromatographic isolation is essential to obtain high-purity compound suitable for pharmacological testing.

- Variations in plant part and drying conditions significantly affect the concentration of the compound in extracts, highlighting the importance of standardized preparation protocols.

Chemical Reactions Analysis

Types of Reactions

HERBACETIN-3,8-DIGLUCOPYRANOSIDE undergoes various chemical reactions, including:

Oxidation: HERBACETIN-3,8-DIGLUCOPYRANOSIDE can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert HERBACETIN-3,8-DIGLUCOPYRANOSIDE into its alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters and amides.

Scientific Research Applications

HERBACETIN-3,8-DIGLUCOPYRANOSIDE has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its role in plant defense mechanisms and its impact on cellular processes.

Medicine: Studied for its anti-inflammatory and antioxidant properties, making it a potential candidate for drug development.

Industry: Utilized in the formulation of natural health products and cosmetics due to its bioactive properties

Mechanism of Action

HERBACETIN-3,8-DIGLUCOPYRANOSIDE exerts its effects primarily through the inhibition of antigen-stimulated elevation of intracellular free calcium concentration and reactive oxygen species (ROS). This inhibition is achieved by directly blocking the activation of spleen tyrosine kinase, a key enzyme in the signaling pathways involved in inflammation .

Comparison with Similar Compounds

Key Observations :

- Glycosylation Impact: Herbacetin-3,8-diglucopyranoside’s dual glucosylation distinguishes it from mono-glycosylated flavonoids (e.g., hesperidin) and non-glycosylated analogs (e.g., hesperetin). This structural feature likely increases its water solubility, making it suitable for in vitro assays .

- Molecular Weight : Its higher molecular weight compared to hesperetin and harmine reflects the addition of two hexose units, which may influence bioavailability and membrane permeability .

Functional and Application Comparison

Key Observations :

- Research Focus: Herbacetin-3,8-diglucopyranoside is predominantly used as a reference standard, whereas hesperidin and harmine are more frequently investigated for therapeutic potentials .

- Supply Chains: Multiple suppliers (e.g., Jiangsu Yongjian, ChromaDex) ensure broad availability of Herbacetin-3,8-diglucopyranoside, reflecting its importance in quality control workflows .

Q & A

Q. What are the primary natural sources of HERBACETIN-3,8-DIGLUCOPYRANOSIDE, and what extraction methods are recommended for its isolation?

HERBACETIN-3,8-DIGLUCOPYRANOSIDE is a flavonol glycoside predominantly isolated from flaxseeds (Linum usitatissimum). To extract it, researchers commonly use solvent-based methods:

- Solvent extraction : Ethanol/water mixtures (e.g., 70% ethanol) at 50–60°C for 2–3 hours to disrupt plant cell walls and solubilize glycosides .

- Purification : Followed by column chromatography (e.g., Sephadex LH-20 or C18 reverse-phase columns) to separate glycosides from co-extracted phenolics. Final purity is confirmed via HPLC-UV or LC-MS .

Q. What analytical methods are most reliable for characterizing HERBACETIN-3,8-DIGLUCOPYRANOSIDE?

Key techniques include:

- HPLC-DAD/UV : For quantification using a C18 column with a mobile phase of acetonitrile/0.1% formic acid.

- NMR spectroscopy : 1D/2D NMR (e.g., H, C, HSQC) to confirm the positions of glucopyranosyl moieties (3- and 8-O-linkages) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular formula (MW: 626.517 g/mol) and fragmentation patterns .

Q. Key Physical Properties :

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 626.517 g/mol |

| Density | 1.89 g/cm³ |

| Boiling Point | 1030.4°C (at 760 mmHg) |

| Flash Point | 339.7°C |

Advanced Research Questions

Q. What synthetic strategies exist for the regioselective glycosylation of herbacetin to produce HERBACETIN-3,8-DIGLUCOPYRANOSIDE?

Regioselective glycosylation is challenging due to multiple hydroxyl groups on herbacetin. Methodological approaches include:

- Enzymatic glycosylation : Use of UDP-glucosyltransferases (UGTs) from plant systems to target specific positions .

- Chemical synthesis : Protecting-group strategies (e.g., TEMPO-mediated oxidation) to temporarily block hydroxyl groups at positions 7 or 4', followed by glycosyl donor coupling (e.g., trichloroacetimidates) at positions 3 and 8 .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects) for HERBACETIN-3,8-DIGLUCOPYRANOSIDE?

Contradictions often arise from differences in experimental conditions or model systems. Mitigation strategies:

- Standardized assays : Use consistent ROS quantification methods (e.g., DPPH/ABTS for antioxidants; cell-based assays like H2O2-induced oxidative stress in HepG2 cells).

- Dose-response studies : Evaluate concentration-dependent effects (e.g., pro-oxidant behavior at high doses due to redox cycling) .

- Comparative controls : Benchmark against quercetin or kaempferol derivatives to contextualize activity .

Q. What in vivo models are suitable for studying the pharmacokinetics and bioavailability of HERBACETIN-3,8-DIGLUCOPYRANOSIDE?

- Rodent models : Administer orally (10–50 mg/kg) and analyze plasma/serum via LC-MS/MS to detect aglycone herbacetin (after deglycosylation by gut microbiota) .

- Tissue distribution : Track metabolites in liver, kidney, and brain to assess blood-brain barrier permeability.

- ADME profiling : Use radiolabeled C-HERBACETIN-3,8-DIGLUCOPYRANOSIDE to study absorption, distribution, and excretion .

Data Contradiction Analysis

Example Conflict : Discrepancies in reported antioxidant capacity (e.g., IC50 values varying by >50% across studies).

- Root cause : Differences in solvent systems (e.g., aqueous vs. ethanolic extracts) affecting compound solubility and stability.

- Resolution : Validate assays under standardized conditions (pH 7.4, 37°C) and include internal controls like Trolox .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.